molecular formula C19H23N3O2 B2856027 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane CAS No. 4064-97-5

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Cat. No.: B2856027
CAS No.: 4064-97-5
M. Wt: 325.412
InChI Key: SVDFJLBPZLOQLS-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is an organic compound with the molecular formula C19H23N3O2 and a molecular weight of 325.4 g/mol . This compound belongs to the class of diazinanes, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of benzyl groups and a nitro group in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable nitroalkane in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1,3-Dibenzyl-5-methyl-1,3-diazinane with an amine group.

    Substitution: Formation of various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-5-methyl-1,3-diazinane: Lacks the nitro group, which may result in different chemical and biological properties.

    1,3-Dibenzyl-5-nitro-1,3-diazinane: Similar structure but without the methyl group, which may affect its reactivity and applications.

    1,3-Dibenzyl-5-methyl-5-nitro-1,3-oxazinane:

Uniqueness

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-19(22(23)24)14-20(12-17-8-4-2-5-9-17)16-21(15-19)13-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDFJLBPZLOQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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